1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine
Overview
Description
1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring The presence of two methyl groups at the 1 and 2 positions of the pyrrole ring distinguishes it from other pyrrolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 2,3-butanedione in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential as a pharmacophore in the development of anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine involves its interaction with specific molecular targets. In medicinal applications, the compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of microtubule dynamics and interference with signal transduction processes.
Comparison with Similar Compounds
1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[3,2-C]pyridine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
1,2-Dimethyl-1H-pyrrolo[3,4-C]pyridine: Has a different ring fusion pattern, leading to variations in biological activity.
1,2,3-Trimethyl-1H-pyrrolo[3,2-C]pyridine: The additional methyl group alters its steric and electronic properties.
Properties
IUPAC Name |
1,2-dimethylpyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-5-8-6-10-4-3-9(8)11(7)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZZRIPJDDRDAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609922 | |
Record name | 1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680859-99-8 | |
Record name | 1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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